
4-(2-Methylquinolin-6-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylquinolin-6-yl)benzaldehyde: is an organic compound with the molecular formula C17H13NO It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a benzaldehyde group attached to the quinoline ring system, specifically at the 6th position of the quinoline ring and the 4th position of the benzaldehyde ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylquinolin-6-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylquinoline and benzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2-methylquinoline and benzaldehyde under acidic or basic conditions. This reaction forms the desired product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of specific catalysts, controlled reaction temperatures, and efficient purification methods.
化学反応の分析
Types of Reactions
4-(2-Methylquinolin-6-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(2-Methylquinolin-6-yl)benzoic acid.
Reduction: 4-(2-Methylquinolin-6-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(2-Methylquinolin-6-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the production of materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 4-(2-Methylquinolin-6-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would vary based on the context of its use.
類似化合物との比較
Similar Compounds
- 4-(Quinolin-3-yl)benzaldehyde
- 4-(Isoquinolin-1-yl)benzaldehyde
- 4-(Isoquinolin-4-yl)benzaldehyde
- 4-(Isoquinolin-5-yl)benzaldehyde
- 4-(Quinolin-4-yl)benzaldehyde
- 4-(Quinolin-6-yl)benzaldehyde
Comparison
Compared to these similar compounds, 4-(2-Methylquinolin-6-yl)benzaldehyde is unique due to the presence of the methyl group at the 2nd position of the quinoline ring
特性
CAS番号 |
893735-99-4 |
|---|---|
分子式 |
C17H13NO |
分子量 |
247.29 g/mol |
IUPAC名 |
4-(2-methylquinolin-6-yl)benzaldehyde |
InChI |
InChI=1S/C17H13NO/c1-12-2-5-16-10-15(8-9-17(16)18-12)14-6-3-13(11-19)4-7-14/h2-11H,1H3 |
InChIキー |
OADHTSJQNYUVHX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11865305.png)

![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dichloro-](/img/structure/B11865309.png)
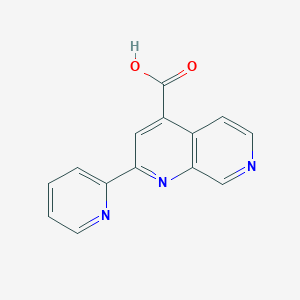
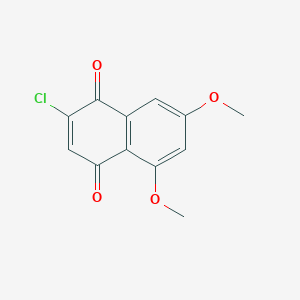
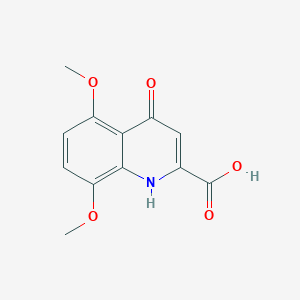



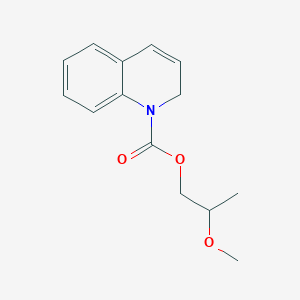
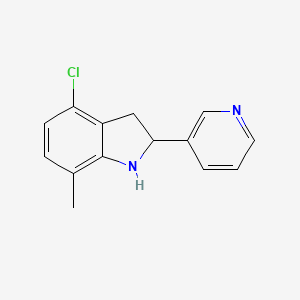
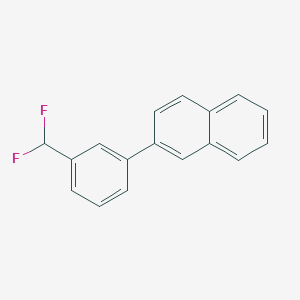

![tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B11865390.png)
